molecular formula C14H15ClN2O4 B2932301 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate CAS No. 1418287-34-9

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate

Cat. No.: B2932301
CAS No.: 1418287-34-9
M. Wt: 310.73
InChI Key: QOJGQNHTEGTDTR-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate (CAS 1418287-34-9) is a high-value chemical building block with the molecular formula C₁₄H₁₅ClN₂O₄ and a molecular weight of 310.73 g/mol . This compound features a pyrrolo[3,2-c]pyridine core, a privileged structure in medicinal chemistry, which is functionalized with a chloro group at the 4-position and protected by tert-butyloxycarbonyl (Boc) and methyl ester groups . This specific molecular architecture makes it a critical synthetic intermediate in pharmaceutical research and development, particularly in the synthesis of novel arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is implicated in a range of disease pathways, including those in cardiovascular disease, inflammatory disorders, and cancer . Within the immunosuppressive tumor microenvironment (TME), arginase activity depletes local L-arginine, leading to impaired T-cell function and immune evasion by cancer cells . Inhibitors targeting arginase, especially those based on pyrrolopyridine scaffolds like OATD-02, have shown promise in preclinical studies by restoring anti-tumor immunity . As a key intermediate, this chloro-substituted pyrrolopyridine dicarboxylate enables researchers to access and explore such potent therapeutic candidates. The compound should be stored sealed in a dry environment at 2-8°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-chloropyrrolo[3,2-c]pyridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-14(2,3)21-13(19)17-9-5-6-16-11(15)8(9)7-10(17)12(18)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJGQNHTEGTDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate typically involves multiple steps, starting from simpler pyrrolopyridine derivatives. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as hydroxylated, aminated, or alkylated versions. These derivatives can be further utilized in subsequent synthetic steps or as intermediates in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate has several scientific research applications across different fields:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and microbial infections.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The molecular pathways involved can vary widely, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate with structurally related pyrrolidine and pyridine derivatives, focusing on substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Reactivity/Applications
Target Compound: this compound C₁₆H₁₇ClN₂O₄* 336.78* Cl, tert-butyl, methyl esters Not reported Nucleophilic substitution (Cl site)
(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate () C₁₇H₂₃ClN₂O₄ 354.83 Cl, methylpyridine, tert-butyl Not reported Intermediate for kinase inhibitors
1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate () C₁₂H₁₈FNO₄* 283.28* F, tert-butyl, methyl esters Not reported Fluorinated bioactive scaffolds
(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate () C₁₁H₁₉NO₅ 245.27 OH, tert-butyl, methyl esters 82–86 (analog in ) Hydrogen bonding-driven crystallization
tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate () C₁₀H₁₇FN₂O₂ 216.26 F, NH₂, tert-butyl Not reported Peptide mimetics in drug design

Notes:

  • Substituent Effects :
    • Chlorine vs. Fluorine : The chlorine atom in the target compound increases molecular weight and polarizability compared to fluorine analogs (e.g., 283.28 vs. 336.78 g/mol). Chlorine’s larger atomic radius and weaker electronegativity make it a better leaving group for SNAr reactions, whereas fluorine’s inductive effects enhance metabolic stability in pharmaceuticals.
    • Hydroxyl vs. Chlorine : Hydroxyl-substituted derivatives (e.g., ) exhibit higher polarity and lower molecular weights (245.27 vs. 336.78 g/mol), favoring solubility in polar solvents. The chlorine atom reduces solubility but enhances electrophilicity.
  • Synthetic Routes :

    • The target compound likely employs Boc-protection (tert-butyl dicarbonate) and chlorination steps, analogous to methods in and . Fluorinated analogs () use DAST-mediated fluorination, whereas hydroxylated derivatives () involve diastereoselective oxidation.
  • Physical Properties :

    • Melting points for hydroxylated analogs (82–86°C, ) suggest crystalline stability due to hydrogen bonding, whereas chloro- and fluoro-substituted compounds may exhibit lower melting points due to reduced intermolecular interactions.
  • Applications :

    • Chlorinated pyrrolopyridines (target compound) are valuable in medicinal chemistry for kinase inhibitor development , leveraging the Cl atom for covalent binding or further functionalization. Fluorinated derivatives () are preferred in CNS drugs for enhanced blood-brain barrier penetration.

Research Findings and Key Insights

Reactivity : The chlorine atom in the target compound enables regioselective cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, contrasting with fluorinated analogs’ resistance to such reactions.

Stability : Tert-butyl esters in the target compound confer stability under acidic conditions compared to methyl esters in hydroxylated derivatives, which may undergo hydrolysis.

Bioactivity : Fluorinated pyrrolidines () show higher metabolic stability, while chlorinated pyrrolopyridines (target compound) are explored for antitumor activity due to their planar aromatic systems.

Biological Activity

1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate (CAS: 1418287-34-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H15ClN2O4
  • Molecular Weight : 310.73 g/mol
  • IUPAC Name : 1-(tert-butyl) 2-methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate
  • Purity : Typically around 97% .

The compound features a pyrrolo-pyridine core structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. A study demonstrated that various pyrrolo derivatives showed cytotoxic effects against different cancer cell lines. For instance, compounds with specific substitutions on the pyridine ring resulted in enhanced activity against ovarian cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Cytotoxicity of Pyrrolo Derivatives Against Cancer Cell Lines

Compound IDCell Line TypeIC50 (µM)Remarks
12jOvarian Cancer1.65Significant anti-HIV activity
18Breast CancerModerateLimited toxicity to cardiac cells

Antimycobacterial Activity

Pyrrolo derivatives have also shown promise in combating Mycobacterium tuberculosis. In vitro studies found that certain esters exhibited MIC values below 0.15 µM against Mtb, indicating potent antimycobacterial activity . The structural modifications significantly influenced their efficacy.

Table 2: Antimycobacterial Activity of Pyrrolo Derivatives

Compound IDMIC (µM)Activity Level
15>160Not Active
16<0.15Highly Active

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. Pyrrolo derivatives have been studied for their analgesic and sedative properties, making them candidates for treating neurological disorders .

Case Studies and Research Findings

  • Study on Anti-HIV Activity : A series of pyrrolo derivatives were synthesized and evaluated for their anti-HIV activity. The results indicated that the distance between the pyrrolopyridine scaffold and substituents significantly affected their inhibitory potency against HIV replication .
  • Evaluation of Antitumor Effects : Kalai et al. synthesized a range of compounds based on the pyrrolo framework and assessed their cytotoxicity against various cancer cell lines, demonstrating moderate to high efficacy depending on structural modifications .
  • Antimycobacterial Evaluation : Deraeve et al. focused on the synthesis of pyrrolo derivatives and tested their activity against Mtb, revealing that modifications at specific positions led to improved solubility and metabolic stability, which are crucial for therapeutic applications .

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

  • Methodological Answer : A multi-step synthesis approach is typically required, involving protection/deprotection strategies for functional groups. For example, tert-butyl and methyl ester groups often require orthogonal protection (e.g., Boc for tert-butyl and methyl esters for carboxylates). Reaction conditions such as temperature (-78°C for lithiation steps) and catalysts (e.g., palladium acetate for cross-coupling) must be optimized to avoid side reactions . Use inert atmospheres (N₂/Ar) for air-sensitive intermediates. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like dehalogenated derivatives.

Q. How can NMR spectroscopy resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer : Assign key signals in ¹H and ¹³C NMR spectra by comparing with structurally related compounds (e.g., tert-butyl-protected pyrrolidines or chlorinated heterocycles). For example:
  • ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. Chlorine substituents on aromatic systems induce deshielding (~7.5–8.5 ppm for pyridine protons).
  • ¹³C NMR : The carbonyl carbons (ester groups) resonate at ~165–175 ppm. Use 2D experiments (HSQC, HMBC) to confirm connectivity, especially for the pyrrolo[3,2-C]pyridine core .

Q. What analytical techniques are essential for verifying purity and stability?

  • Methodological Answer :
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., hydrolyzed esters or dechlorinated products).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for tert-butyl groups, which decompose above 150°C.
  • X-ray Crystallography : Resolve crystallographic ambiguities in the pyrrolo-pyridine core .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:
  • Reaction Path Search : Simulate intermediates in chlorination or esterification steps to predict regioselectivity .
  • Solvent Effects : Calculate solvation energies to optimize solvent choice (e.g., THF vs. DMF) for improved yields .
    Pair computational predictions with high-throughput screening to validate outcomes.

Q. What strategies address contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific protons/carbons in complex spectra.
  • Dynamic NMR : Analyze variable-temperature NMR to resolve conformational equilibria (e.g., hindered rotation in tert-butyl groups) .
  • Cross-Validation : Compare experimental IR and HRMS data with theoretical values (e.g., using ACD/Labs software) to confirm molecular formulae .

Q. How can statistical design of experiments (DoE) improve reaction efficiency?

  • Methodological Answer : Apply factorial design to optimize variables such as:
  • Temperature : 40–100°C for cross-coupling steps.
  • Catalyst Loading : 1–5 mol% palladium acetate.
  • Reaction Time : 5–24 hours for heterocyclic ring closure.
    Use response surface methodology (RSM) to identify interactions between variables and maximize yield .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Batch vs. Flow Chemistry : Transitioning from batch to continuous flow may reduce exothermic risks in chlorination steps.
  • Purification at Scale : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) .
  • Byproduct Management : Monitor for halogen exchange (e.g., iodide → chloride) in multi-step syntheses using LC-MS .

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